molecular formula C11H14N2O5 B1666640 (2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid CAS No. 58298-77-4

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

Cat. No. B1666640
CAS RN: 58298-77-4
M. Wt: 254.24 g/mol
InChI Key: SGMDQKBASJSDDV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agaridoxin is a mushroom metabolite.

Scientific Research Applications

Synthesis and Applications in Biochemistry

  • Synthesis Techniques : A study by Shrestha-Dawadi and Lugtenburg (2003) details a synthetic scheme for preparing isotopomers of 5-aminolevulinic acid, which is a precursor in the biosynthesis of biologically active porphyrins. This synthesis is central to understanding processes like photosynthesis and oxygen transport.
  • Biochemical Reactions : Research by Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid. This highlights its role in enzyme-related reactions.
  • Chemical Transformations : Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, showing its potential in various chemical transformations.

Applications in Medicinal Chemistry

  • HIV-Protease Assay : A study by Badalassi et al. (2002) developed a chromogenic amino acid for HIV-protease assays, showcasing its application in disease detection and analysis.
  • Anti-browning Agents in Cosmetics : Research by Zheng et al. (2010) found compounds related to (2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid in pineapple fruits that have potential as skin whitening agents in cosmetics.

Synthesis for Radiotracer Development

  • Precursor for PET Radiotracer : A study by Liu et al. (2017) described the synthesis of a precursor useful for tumor positron emission tomography (PET) imaging, demonstrating its importance in diagnostic imaging.

Applications in Chemosensors

  • Zinc Sensors in Bioimaging : Research by Berrones-Reyes et al. (2019) synthesized Schiff base amino acid zinc sensors for bioimaging applications, highlighting its use in cellular imaging and detection.

properties

CAS RN

58298-77-4

Product Name

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1

InChI Key

SGMDQKBASJSDDV-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O

SMILES

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O

Appearance

Solid powder

Other CAS RN

58298-77-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

agaridoxin
gamma-L-glutaminyl-3,4-dihydroxybenzene
N-(gamma-L-glutamyl)-3,4-dihydroxyaniline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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